N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
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Overview
Description
N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-chlorobenzaldehyde with propylamine to form an intermediate Schiff base, which is then cyclized with thiourea to yield the thiazole ring. The final step involves the acylation of the thiazole derivative with 3,4,5-trimethoxybenzoyl chloride under basic conditions to obtain the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, particularly at positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell division or induce apoptosis in microbial cells by disrupting their cell membranes .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-[4-(4-chlorophenyl)-2-thiazolyl]acetamide
- 5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol
- 4-(4-Chlorophenyl)-2-thiazolylamine
Uniqueness
N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its trimethoxybenzamide moiety, in particular, enhances its potential as a pharmacologically active compound .
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-5-propyl-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O4S/c1-5-6-18-19(13-7-9-15(23)10-8-13)24-22(30-18)25-21(26)14-11-16(27-2)20(29-4)17(12-14)28-3/h7-12H,5-6H2,1-4H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQPJPLUWWZQNAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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